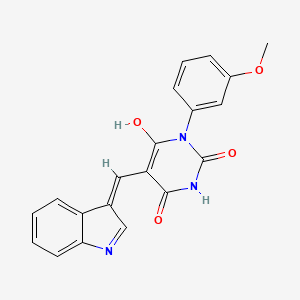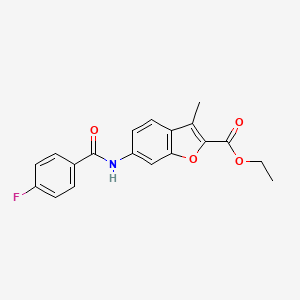
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its ability to inhibit the enzymes that play a crucial role in cancer cell metabolism.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- The compound's derivatives, such as 2-cyano-3-hydroxy-3-(methylthio)acrylamide, have been studied for their reactions with benzoic acid, leading to products with potential applications in organic synthesis. These reactions involve double rearrangements yielding different cyclic compounds, highlighting the compound's versatility in organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymer Technology
- Acrylamide and its derivatives are central to the development of polymers with specific characteristics. Controlled radical polymerization techniques, such as RAFT (reversible addition−fragmentation chain transfer) polymerization, have been utilized to synthesize homopolymers from monosubstituted acrylamides, offering controlled molecular weight and low polydispersity. This process underscores the importance of acrylamide derivatives in creating polymers for various applications, including biotechnology and materials science (Mori, Sutoh, & Endo, 2005).
Material Science and Corrosion Inhibition
- Research has also explored the synthesis of new acrylamide derivatives for their application as corrosion inhibitors, highlighting their effectiveness in protecting metals in corrosive environments. Such studies are crucial for industries where metal longevity is critical (Abu-Rayyan et al., 2022).
Polymer Brushes and Catalysis
- Surface-initiated atom transfer radical polymerization (SI-ATRP) has been employed to graft poly (N-hydroxy methyl acrylamide) onto surfaces, demonstrating its utility in catalyzing coupling reactions. This application is significant in the field of catalysis, where surface modification can lead to enhanced reactivity and specificity (Fu et al., 2013).
Antimicrobial Applications
- Polycyclic chalcone-containing polyacrylamides have shown promising antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents. This research is particularly relevant to healthcare and materials science, where antimicrobial properties are increasingly sought after (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Propriétés
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-25-19-12-7-16(8-13-19)9-14-20(23)22-15-21(24,18-10-11-18)17-5-3-2-4-6-17/h2-9,12-14,18,24H,10-11,15H2,1H3,(H,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPZFGVQQGHSN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)
![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)
![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)
![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2880849.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2880852.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)


![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2880860.png)
